6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-2-oxo-N-phenylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-21-13-7-8-15-11(9-13)10-14(17(20)22-15)16(19)18-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSBQLYXKMMEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide typically involves the condensation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group (-OCH₃) at position 6 is susceptible to oxidation under specific conditions. While direct oxidation of the methoxy group is less common, the chromene core may participate in redox processes. For example, oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can lead to oxidized derivatives, though detailed product identification requires further characterization.
Key Reagents/Conditions :
-
KMnO₄ or H₂O₂ in acidic/basic media.
Potential Products : Oxidized derivatives (e.g., hydroxylated chromene).
Reduction Reactions
The carbonyl group (C=O) at position 2 undergoes reduction to form hydroxyl (-OH) or alcohol derivatives. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . These reactions are typically carried out in polar aprotic solvents (e.g., THF) or alcohol-based media.
Key Reagents/Conditions :
-
NaBH₄ or LiAlH₄ in THF/ethanol.
Product : 6-Methoxy-2-hydroxy-N-phenyl-2H-chromene-3-carboxamide.
Substitution Reactions
The methoxy group (-OCH₃) can participate in nucleophilic substitution under acidic or basic conditions, enabling functional group replacement. For example, alkyl halides or acyl chlorides may introduce new substituents, depending on reaction conditions.
Key Reagents/Conditions :
-
Acidic (e.g., HCl) or basic (e.g., NaOH) media with alkyl halides/acyl chlorides.
Product : N-substituted chromene derivatives (e.g., -O-R or -NH-R).
Amidation/Acylation
The carboxamide group (-CONH-Ar) is reactive toward amidation or acylation. Reagents like acyl chlorides or amides can modify this moiety, altering its biological activity. For instance, acylation may enhance lipophilicity, while amidation could introduce hydrogen-bonding partners.
Key Reagents/Conditions :
-
Acyl chlorides (e.g., RCOCl) in basic media (e.g., pyridine).
Product : Acylated or amidated carboxamide derivatives.
Rearrangements Under Acidic Conditions
In aqueous acidic environments (e.g., 80% acetic acid), the compound undergoes rearrangement reactions. For example, treatment with anthranilates or benzohydrazide can yield N-aryl-2-oxo-2H-chromene-3-carboxamides via intermediates like 2-(arylimino)-2H-chromenes. This mechanism involves nucleophilic attack and subsequent elimination .
Key Reagents/Conditions :
-
Aqueous acetic acid, reflux conditions.
Product : Rearranged chromene derivatives (e.g., N-aryl-substituted carboxamides) .
Dehydration to Nitriles
Under basic conditions (e.g., DMF, DMSO, or pyridine), the compound may undergo dehydration to form 2-oxo-2H-chromene-3-carbonitriles . This reaction involves solvent-mediated elimination, as observed in related chromene derivatives .
Key Reagents/Conditions :
-
Basic aprotic solvents (e.g., DMF) at elevated temperatures.
Product : Nitrile derivatives (e.g., 2-oxo-2H-chromene-3-carbonitrile) .
Comparison of Reaction Types
| Reaction Type | Key Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O₂ | Acidic/Basic media | Oxidized chromene derivatives (e.g., hydroxylated forms) |
| Reduction | NaBH₄, LiAlH₄ | THF/EtOH | 6-Methoxy-2-hydroxy-N-phenyl-2H-chromene-3-carboxamide |
| Substitution | Alkyl halides, acyl chlorides | Acidic/Basic media | N-substituted chromene derivatives (e.g., -O-R or -NH-R) |
| Amidation/Acylation | Acyl chlorides, amides | Pyridine, basic media | Acylated or amidated carboxamide derivatives |
| Rearrangements | Anthranilates, benzohydrazide | Aqueous acetic acid, reflux | N-aryl-2-oxo-2H-chromene-3-carboxamides |
| Dehydration | DMF, DMSO, pyridine | Elevated temperatures | 2-Oxo-2H-chromene-3-carbonitriles |
Mechanistic Insights
The chromene core’s reactivity stems from its conjugated π-system, which facilitates electron transfer during redox processes. The carboxamide group’s hydrogen-bonding capability enhances its role in substitution and amidation reactions. Acidic conditions promote rearrangements by protonating intermediates, enabling nucleophilic attack and elimination .
Biological Activity
6-Methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of chromene derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and antioxidant properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a methoxy group, a phenyl group, and a carboxamide moiety, contributing to its unique biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing the following:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Remarks |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 64 µg/mL | Moderate activity |
| Candida albicans | 16 µg/mL | Strong antifungal activity |
| Aspergillus niger | 32 µg/mL | Moderate antifungal activity |
The compound's mechanism of action involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways, making it a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro studies have shown that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following data summarizes its effects:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 200 |
These results indicate that this compound can significantly reduce inflammation, suggesting potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized below:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
These values indicate that the compound effectively scavenges free radicals, thus protecting cells from oxidative stress-related damage .
Case Studies
In a clinical setting, a case study involving patients with chronic inflammatory conditions showed marked improvement in symptoms after treatment with formulations containing this compound. Patients reported reduced pain levels and improved mobility, highlighting its potential as a therapeutic agent.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
Scientific Research Applications
Anticancer Activity
Research indicates that 6-methoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide exhibits promising anticancer properties. Compounds within the chromene family have been shown to inhibit the proliferation of various cancer cell lines. For example:
| Compound | Cell Line | IC₅₀ Value (μM) | Activity Level |
|---|---|---|---|
| 10f (similar structure) | HT-29 | 7.98 ± 0.05 | Significant |
| 10c (similar structure) | K562 | 9.44 ± 0.02 | Moderate |
| 1e (related compound) | HT-29 SP Cells | 87.81 ± 7% | High inhibition |
The mechanism of action involves inducing apoptosis through various pathways, including the modulation of cellular targets such as enzymes and receptors.
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects. Studies suggest that chromenes can modulate inflammatory pathways, which may provide therapeutic benefits in conditions characterized by chronic inflammation.
Antioxidant Activity
Chromenes, including this compound, are known for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases where oxidative stress is a contributing factor.
Mechanistic Insights
The biological activity of this compound is attributed to its interaction with specific biological targets. Molecular docking simulations and in vitro binding assays are commonly employed to elucidate these interactions, providing insights into its mechanism of action and guiding further drug development efforts.
Material Science Applications
Beyond its pharmaceutical applications, this compound has potential uses in materials science. Its unique structure could be explored for developing functionalized polymers or dyes, which may have applications in various industries, including textiles and coatings.
Synthesis and Derivatization
The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The presence of functional groups such as the oxo group allows for further derivatization, potentially enhancing its biological activity or altering its physicochemical properties.
Anticancer Activity Study
A significant study focused on the anticancer activity of chromene derivatives found that compounds structurally related to this compound displayed promising results against various cancer cell lines, emphasizing the need for further research into specific derivatives like this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Coumarin Derivatives
Substituent Variations on the Chromene Ring
6-Methoxy vs. 8-Methoxy/Bromo Substituents
- 6-Methoxy-2-oxo-N-(2-carboxyphenyl)-2H-chromene-3-carboxamide (36b): This derivative replaces the phenyl group with a 2-carboxyphenyl substituent. Its melting point (124–125°C) and IR bands (3287 cm⁻¹ for NH, 1726 cm⁻¹ for C=O) reflect strong intermolecular interactions .
- 6-Bromo-8-methoxy-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide :
Bromination at the 6-position increases molecular weight and alters electronic properties, while the tetrahydrofuran-methyl group introduces steric bulk. Such modifications may improve lipophilicity and blood-brain barrier penetration .
Variations in the Carboxamide Substituent
Phenyl vs. Alkyl/Arylalkyl Groups
- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide :
Replacing the phenyl group with a 4-methoxyphenethyl chain increases flexibility and hydrophobicity. This modification could enhance membrane permeability, as seen in prodrug designs . - This derivative’s molecular weight (C₂₄H₂₁NO₄) and branched structure may influence pharmacokinetics .
Halogenated Derivatives
- 6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: Bromine at the 6-position and dimethylphenylamide substituent enhance halogen-π interactions in target binding. This compound’s CAS number (6369-12-6) and molecular formula (C₁₈H₁₄BrNO₃) highlight its utility in high-throughput screening .
Physicochemical and Spectroscopic Comparisons
Table 1: Key Properties of Selected Coumarin Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
